molecular formula C13H12N6 B275158 2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile CAS No. 649570-83-2

2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile

Cat. No.: B275158
CAS No.: 649570-83-2
M. Wt: 252.27 g/mol
InChI Key: QOIDVKYCLCYPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyanomethyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with appropriate substituents under controlled conditions. For example, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid, can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or cyanomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.

Properties

CAS No.

649570-83-2

Molecular Formula

C13H12N6

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-4-(cyanomethyl)-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C13H12N6/c14-4-3-9-10(7-15)12(17)18-13(11(9)8-16)19-5-1-2-6-19/h1-3,5-6H2,(H2,17,18)

InChI Key

QOIDVKYCLCYPMD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Canonical SMILES

C1CCN(C1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.